Home > Products > Building Blocks P7831 > 3,4-Difluorophenylacetic acid methyl ester
3,4-Difluorophenylacetic acid methyl ester - 210530-71-5

3,4-Difluorophenylacetic acid methyl ester

Catalog Number: EVT-356327
CAS Number: 210530-71-5
Molecular Formula: C9H8F2O2
Molecular Weight: 186.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-3-[3,4-Difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester, also known as JNJ-27141491, is a synthetically derived compound that acts as a noncompetitive antagonist of the human chemokine receptor CCR2. [] This receptor plays a crucial role in inflammatory responses by mediating the recruitment of leukocytes to inflammation sites. [] JNJ-27141491 exhibits high specificity for the human CCR2 receptor and does not show significant affinity towards other chemokine receptors. []

Synthesis Analysis

The provided literature does not specify the detailed synthetic procedure for JNJ-27141491. []

Molecular Structure Analysis

The specific chemical reactions involving JNJ-27141491, apart from its interaction with the CCR2 receptor, are not described in the provided literature. []

Mechanism of Action

JNJ-27141491 acts as a noncompetitive antagonist of the human CCR2 receptor. [] This means it binds to the receptor at a site distinct from the orthosteric binding site of the endogenous ligand, Monocyte Chemoattractant Protein-1 (MCP-1). [] This binding inhibits the receptor's activation and downstream signaling even in the presence of MCP-1. [] The binding of JNJ-27141491 to CCR2 is reversible, and the inhibition of CCR2 function is insurmountable, meaning increasing the concentration of MCP-1 cannot overcome the antagonist's effect. []

Physical and Chemical Properties Analysis

The provided literature does not present a detailed analysis of the physical and chemical properties of JNJ-27141491. []

Applications
  • In vitro studies: The compound effectively suppresses various human CCR2-mediated functions, such as the binding of radiolabeled MCP-1, calcium mobilization induced by MCP-1, -3, and -4, and chemotaxis of leukocytes towards MCP-1. []
  • In vivo studies: JNJ-27141491 exhibits anti-inflammatory activity in transgenic mice expressing human CCR2. [] Oral administration of the compound significantly inhibited the recruitment of monocytes and neutrophils to the lungs in a model of lung inflammation. [] Moreover, in a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis), JNJ-27141491 effectively delayed the onset and reduced the severity of neurological symptoms. []
Future Directions
  • Optimization of pharmacokinetic properties: Investigating methods to improve the absorption, distribution, metabolism, and excretion of JNJ-27141491 to enhance its bioavailability and potentially reduce the required dosage. []
  • Evaluation in other disease models: Testing the efficacy of JNJ-27141491 in animal models of other inflammatory conditions, such as rheumatoid arthritis, inflammatory bowel disease, and asthma, to explore its therapeutic potential in a wider range of diseases. []
  • Investigating long-term effects: Conducting chronic toxicity studies to assess the long-term safety and potential adverse effects of JNJ-27141491. []
  • Clinical trials: If preclinical studies yield favorable results, initiating clinical trials in humans to evaluate the safety, efficacy, and optimal dosing regimen of JNJ-27141491 for the treatment of specific inflammatory diseases. []

(S)-3-[3,4-Difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl Acid Methyl Ester (JNJ-27141491)

  • Compound Description: JNJ-27141491 is a potent and orally active antagonist of the human chemokine receptor CCR2. [] It exhibits strong inhibitory effects on various CCR2-mediated functions, including MCP-1-induced guanosine 5′-O-(3-[35S]thio)triphosphate binding, Ca2+ mobilization, and leukocyte chemotaxis. [] JNJ-27141491 demonstrates a noncompetitive and reversible mode of action, effectively blocking MCP-1 binding to human monocytes. [] Preclinical studies in transgenic mice expressing human CCR2 have shown its oral anti-inflammatory activity, inhibiting monocyte and neutrophil recruitment in a model of lung inflammation and delaying the onset of neurological signs in an experimental autoimmune encephalomyelitis model of multiple sclerosis. []

3-(3,4-Dibenzyloxyphenyl)-lactic Acid Methyl Ester

  • Compound Description: This compound is a product of the NaBH4 reduction of 3-(3,4-dibenzyloxyphenyl)-2-hydroxylacrylic acid methyl ester. [] While its specific properties are not elaborated upon in the provided abstract, its synthesis suggests it could be an intermediate or a model compound in studying the chemistry of compounds related to 3,4-Difluorophenylacetic acid methyl ester.

3,4-Dibenzyloxyphenyl-1,2-propanediol

  • Compound Description: This compound, confirmed by 1H NMR, 13C NMR, and MS, is another product of the NaBH4 reduction of 3-(3,4-dibenzyloxyphenyl)-2-hydroxylacrylic acid methyl ester. [] Its formation, alongside the aforementioned lactic acid methyl ester, provides insights into the reactivity and potential synthetic pathways involving the 3,4-dibenzyloxyphenyl moiety in the context of similar compounds.

Properties

CAS Number

210530-71-5

Product Name

3,4-Difluorophenylacetic acid methyl ester

IUPAC Name

methyl 2-(3,4-difluorophenyl)acetate

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

InChI

InChI=1S/C9H8F2O2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3

InChI Key

WXOJCEHMQHERFQ-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC(=C(C=C1)F)F

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.